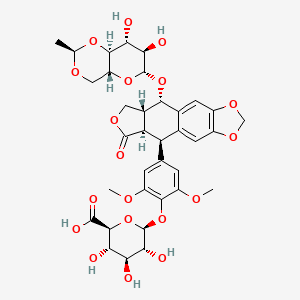

N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Xylan Derivatives and Biopolymer Applications

One study explores the chemical modification of xylan into ethers and esters, yielding biopolymers with specific properties based on the functional groups and substitution patterns. These xylan esters, including ones with novel structures synthesized under homogeneous conditions, may find applications in drug delivery systems due to their ability to form spherical nanoparticles. This research highlights the potential of chemically modified biopolymers for various applications, a concept that could be relevant to the modification and application of "N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester" in similar contexts (Petzold-Welcke et al., 2014).

Role of Amine Activators in Acrylic Bone Cements

The review on amine activators in the curing of acrylic resins presents insights into the kinetics, mechanism, and implications for biomedical applications, such as denture resins or acrylic bone cements. Understanding the role of tertiary aromatic amines in such systems could provide a foundation for exploring the catalytic or modifying roles that compounds like "N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester" might play in similar polymerization or curing processes (Vázquez et al., 1998).

Hyaluronan Esterification and Biomedical Materials

Research on hyaluronan derivatives through partial or total esterification has led to the development of new materials with varied biological properties, offering potential in clinical applications due to differences in hydration and stability. This study underscores the impact of chemical esterification on the biological and physical properties of polymers, relevant to understanding how modifications like "N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester" might alter the functionality of similar compounds in biomedical contexts (Campoccia et al., 1998).

Analytical Techniques for Characterizing Humic Substances

The use of thermochemolysis with tetramethylammonium hydroxide (TMAH) for the structural characterization of humic substances highlights advanced analytical techniques for understanding complex organic matrices. This approach, which involves methylation of carboxylic and hydroxyl groups, could be pertinent to the analysis and characterization of "N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester," especially in understanding its interaction with natural organic matter or in environmental matrices (Río & Hatcher, 2013).

Direct Esterification of CO to Dimethyl Oxalate and Carbonate

A review focusing on the direct esterification of CO to produce dimethyl oxalate (DMO) and dimethyl carbonate (DMC) sheds light on the catalyst microstructure and the functional motifs responsible for catalytic selectivity. The insights into catalyst design and reaction control could inform the development of processes involving "N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester," especially in catalysis or synthetic chemistry applications (Wang et al., 2020).

Propiedades

IUPAC Name |

methyl (2R)-2-benzamido-3-(4-methoxyphenyl)-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-19(18(22)24-3,13-14-9-11-16(23-2)12-10-14)20-17(21)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,20,21)/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQDNGJQNODLOJ-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(C(=O)OC)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)OC)(C(=O)OC)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652446 |

Source

|

| Record name | Methyl N-benzoyl-O,alpha-dimethyl-D-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzoyl-O,alpha-dimethyl-D-tyrosine methyl ester | |

CAS RN |

172168-14-8 |

Source

|

| Record name | Methyl N-benzoyl-O,alpha-dimethyl-D-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxa-2,7-diazaspiro[4.4]nonane](/img/structure/B564162.png)

![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)